

# Application Note: Simultaneous Quantification of Ubiquinone and Ubiquinol using HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Coenzyme Q10

Cat. No.: B1682672

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## Introduction

**Coenzyme Q10** (CoQ10) is a vital, lipid-soluble antioxidant and a key component of the mitochondrial electron transport chain, existing in both an oxidized form (ubiquinone) and a reduced form (ubiquinol). The ratio of ubiquinol to ubiquinone is considered a biomarker for oxidative stress. Therefore, the simultaneous quantification of both forms is crucial in various fields, including clinical diagnostics, nutritional science, and pharmaceutical development. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous determination of ubiquinone and ubiquinol in various sample matrices.

## Principle

This method utilizes reversed-phase HPLC to separate ubiquinone and ubiquinol. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Detection is achieved by monitoring the UV absorbance at 275 nm, a wavelength at which both ubiquinone and ubiquinol exhibit significant absorbance.<sup>[1][2][3][4]</sup> Sample preparation involves protein precipitation and liquid-liquid extraction to isolate the analytes from the sample matrix and prevent the oxidation of ubiquinol.

## Experimental Protocols

## Reagents and Materials

- Methanol (HPLC grade)
- Ethanol (HPLC grade)
- 1-Propanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Tetrahydrofuran (THF) (HPLC grade)
- Hexane (HPLC grade)
- Water (HPLC grade)
- Ubiquinone standard
- Ubiquinol standard
- Perchloric acid
- Sodium hydroxide
- Ferric chloride (for total CoQ10 determination)[[5](#)]
- Internal Standard (e.g., Coenzyme Q9)

## Equipment

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[[2](#)]
- Autosampler
- Centrifuge
- Vortex mixer

- Evaporation unit (e.g., nitrogen evaporator)
- Analytical balance
- Volumetric flasks and pipettes

## Sample Preparation (Plasma/Serum)

- Precipitation: To 200  $\mu\text{L}$  of plasma or serum in a centrifuge tube, add 800  $\mu\text{L}$  of ice-cold 1-propanol.[2]
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the mixture at 12,000 rpm for 5 minutes at 4°C.[6]
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Injection: Inject a portion of the supernatant (e.g., 20  $\mu\text{L}$ ) directly into the HPLC system.[2]

To prevent the oxidation of ubiquinol, all sample preparation steps should be carried out on ice and protected from light.[2]

## Sample Preparation (Dietary Supplements - Capsules)

- Extraction: Extract the contents of the capsules with a suitable solvent mixture such as acetonitrile:tetrahydrofuran:water (55:40:5, v/v/v).[5]
- Sonication: Sonicate the mixture for approximately 30 minutes.[4]
- Dilution: Dilute the extract to an appropriate concentration with the mobile phase.
- Filtration: Filter the diluted extract through a 0.45  $\mu\text{m}$  syringe filter before injection.

## Chromatographic Conditions

Parameter	Value
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	1-Propanol:Methanol (60:40, v/v) containing 89.5 mM perchloric acid and 57 mM sodium hydroxide
Flow Rate	1.0 mL/min[2]
Injection Volume	20 $\mu$ L[2]
Column Temperature	30 $^{\circ}$ C[7]
UV Detection	275 nm[1][2][3]
Run Time	Approximately 15 minutes[7]

## Method Validation Data

The following tables summarize the quantitative data from validated HPLC-UV methods for the simultaneous analysis of ubiquinone and ubiquinol.

### Table 1: Linearity

Analyte	Range (mg/L)	Correlation Coefficient ( $r^2$ )	Reference
Coenzyme Q10	0.1 - 4.0	> 0.995	[2][5]

### Table 2: Precision

Analyte	Within-day Precision (%CV)	Reference
Coenzyme Q10	0.2 - 3.90	[2]

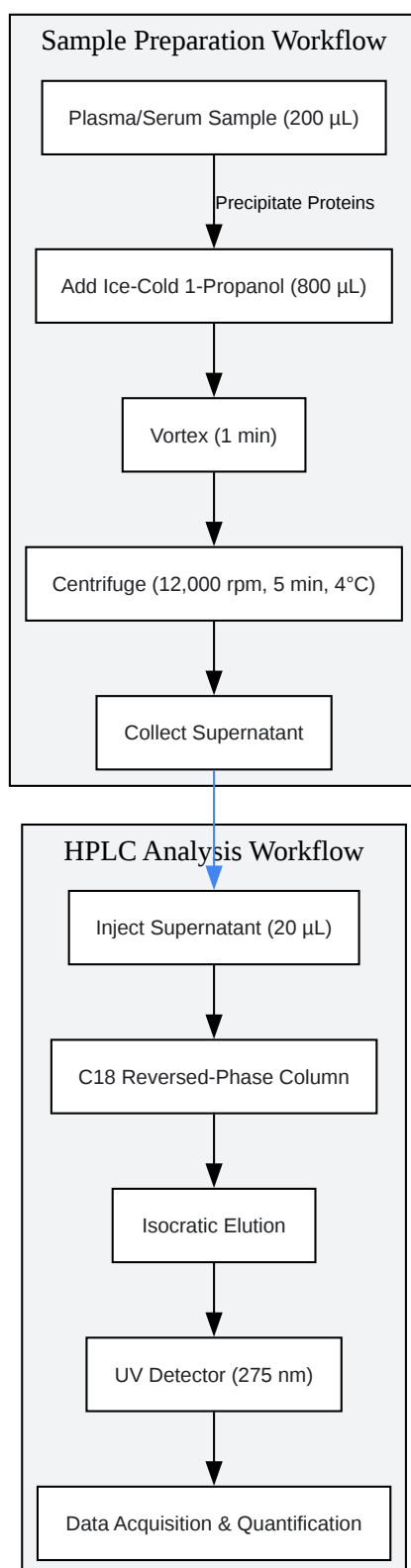
### Table 3: Accuracy (Recovery)

Analyte	Recovery (%)	Reference
Coenzyme Q10	95.5 - 101.3	[2]

**Table 4: Limits of Detection and Quantification**

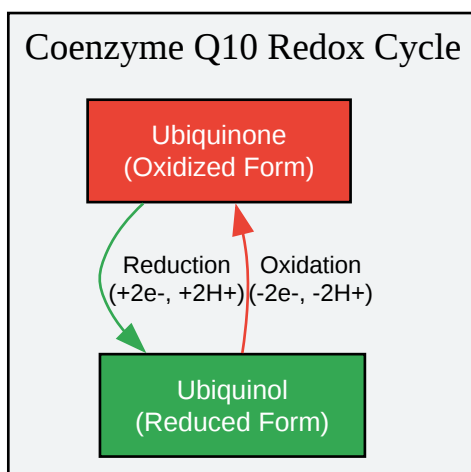
Parameter	Value (µg/L)	Reference
Limit of Detection (LOD)	5	<a href="#">[2]</a>
Limit of Quantification (LOQ)	9	<a href="#">[4]</a>

## Visualizations



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Caption: Experimental workflow for sample preparation and HPLC analysis.



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Caption: Redox relationship between ubiquinone and ubiquinol.

## Discussion

The presented HPLC-UV method provides a reliable and accessible approach for the simultaneous quantification of ubiquinone and ubiquinol. The simple one-step extraction procedure for plasma and serum samples minimizes sample handling and the risk of ubiquinol oxidation.[2] The method has been shown to be linear, precise, and accurate over a relevant concentration range.

For the analysis of total **coenzyme Q10**, a pre-treatment step with an oxidizing agent like ferric chloride can be employed to convert all ubiquinol to ubiquinone before injection.[5] This allows for the determination of the total CoQ10 content when the individual redox states are not of interest.

While HPLC with electrochemical detection (ECD) or mass spectrometry (MS) can offer higher sensitivity, the HPLC-UV method is often sufficient for many applications and is more widely available in analytical laboratories.[3][6][8] Careful method validation is essential for ensuring the accuracy and reliability of the results, particularly concerning the stability of ubiquinol during sample processing.

## Conclusion

This application note details a robust and validated HPLC-UV method for the simultaneous quantification of ubiquinone and ubiquinol. The provided protocols and validation data serve as a valuable resource for researchers, scientists, and drug development professionals requiring the accurate measurement of **Coenzyme Q10** redox states in various matrices.

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